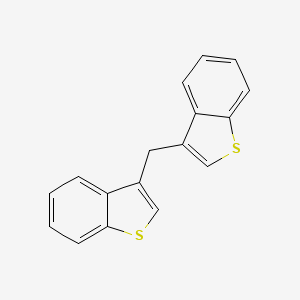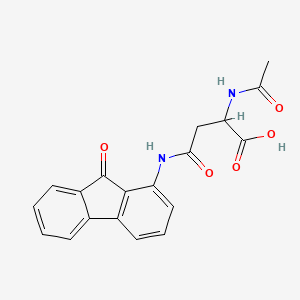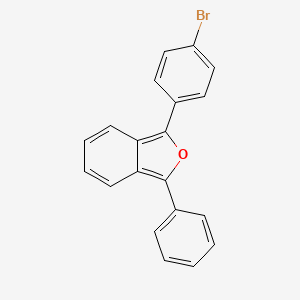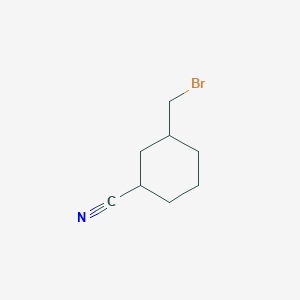
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring This particular compound is characterized by the presence of two bromomethyl groups at the 2 and 3 positions and two methyl groups at the 6 and 7 positions on the quinoxaline ring
准备方法
The synthesis of 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline typically involves the bromination of 2,3-dimethylquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.
化学反应分析
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or imidazoles.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form C-C bonds.
Debromination: The compound can undergo debromination under specific conditions to form quinoxaline derivatives.
科学研究应用
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives have shown potential antibacterial activity, making them candidates for the development of new antibacterial agents.
Material Science: It can be used in the synthesis of materials with specific electronic properties, such as conjugated polymers.
作用机制
The antibacterial activity of 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline is attributed to its ability to interfere with bacterial cell wall synthesis. The bromomethyl groups are believed to react with nucleophilic sites in bacterial enzymes, inhibiting their function and leading to bacterial cell death . The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
Similar compounds to 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline include other quinoxaline derivatives such as:
2,3-Bis(bromomethyl)quinoxaline: Lacks the methyl groups at the 6 and 7 positions, which may affect its reactivity and biological activity.
2,3-Bis(dibromomethyl)quinoxaline: Contains additional bromine atoms, which can lead to different chemical and biological properties.
属性
CAS 编号 |
3298-98-4 |
|---|---|
分子式 |
C12H12Br2N2 |
分子量 |
344.04 g/mol |
IUPAC 名称 |
2,3-bis(bromomethyl)-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C12H12Br2N2/c1-7-3-9-10(4-8(7)2)16-12(6-14)11(5-13)15-9/h3-4H,5-6H2,1-2H3 |
InChI 键 |
BAZJREDPRJMNBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



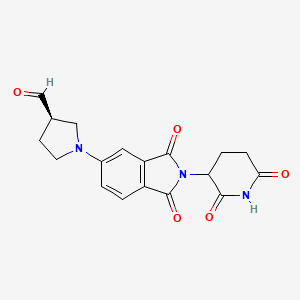
![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)
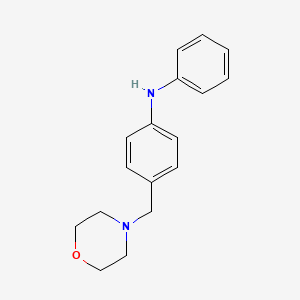
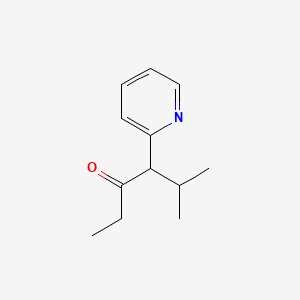
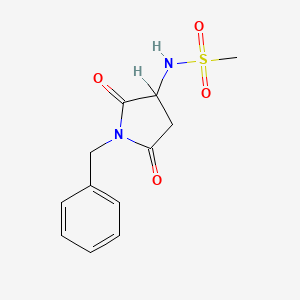
![2,2,3,3-Tetramethoxyindeno[1,2-b][1,4]dioxin-9-one](/img/structure/B14007875.png)
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
![3-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B14007890.png)
